![molecular formula C8H7BrN2 B2879765 7-Bromo-3-methylimidazo[1,2-a]pyridine CAS No. 1276026-68-6](/img/structure/B2879765.png)
7-Bromo-3-methylimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-3-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specifically, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by X-ray structural analysis . The InChI code for this compound is 1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . This compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.06 . It appears as a white powder with a melting point of 55–57°C . Its IR spectrum includes peaks at 1651 cm-1 (N–H bend), 1597, 1555, 1520, 1452, 1431, 1398, 1383, 1346, 1288, 1248, 1152, 1092, 746 cm-1 (N–H bend), and 680 cm-1 (C–Br stretch) .Scientific Research Applications
Chemical Synthesis
One of the primary applications of 7-Bromo-3-methylimidazo[1,2-a]pyridine and related compounds is in the field of chemical synthesis. These compounds are used as intermediates or building blocks for the synthesis of more complex molecules. For instance, ionic liquids have been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing the utility of these compounds in facilitating efficient and versatile chemical reactions (Shaabani, Soleimani, & Maleki, 2006).
Biological Activity
The derivatives of this compound have been explored for their biological activities, including anticancer properties. A novel series of selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, indicating the potential of these compounds in chemotherapy (Almeida et al., 2018).
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of compounds based on the imidazo[1,2-a]pyridine framework. Studies on the self-aggregation and antimicrobial activity of imidazolium and pyridinium-based ionic liquids suggest that these compounds can effectively combat microbial growth, highlighting their potential in developing new antimicrobial agents (Cornellas et al., 2011).
Material Science
In material science, the unique properties of this compound derivatives can be harnessed for various applications. For example, their use in synthesizing organometallic complexes with potential anticancer activity against human carcinoma cells demonstrates not only their biological relevance but also their versatility in creating compounds with specific electronic and structural characteristics (Stepanenko et al., 2011).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Additionally, some imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with specific targets in the tuberculosis bacteria to inhibit their growth.
Biochemical Pathways
Given the reported activity of similar compounds against tuberculosis bacteria , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these bacteria.
Result of Action
Based on the reported activity of similar compounds, it can be inferred that this compound may lead to the inhibition of growth or death of tuberculosis bacteria .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new TB drugs based on the imidazo[1,2-a]pyridine scaffold .
properties
IUPAC Name |
7-bromo-3-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZZDKXATURHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1276026-68-6 |
Source
|
Record name | 7-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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